IDD388 - 314297-26-2

IDD388

Catalog Number: EVT-270007
CAS Number: 314297-26-2
Molecular Formula: C16H12BrClFNO4
Molecular Weight: 416.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IDD388 is an aldose reductase (AR) inhibitor.
Synthesis Analysis

Methods

The synthesis of IDD388 involves several key steps, typically starting from commercially available precursors. The general synthetic route includes:

  1. Formation of the Core Structure: The initial step often involves the construction of the pyridazinone core through condensation reactions.
  2. Halogenation: The introduction of halogen substituents is performed to enhance binding affinity and selectivity.
  3. Functionalization: The final steps include attaching various functional groups, such as sulfonyl or carboxylate moieties, which are crucial for interaction with the target enzyme .

Technical Details

The synthesis may utilize techniques such as high-performance liquid chromatography for purification and nuclear magnetic resonance spectroscopy for structural confirmation. The reaction conditions (temperature, solvent choice) are optimized to maximize yield and purity.

Molecular Structure Analysis

Structure

IDD388 features a complex molecular structure with a sulfonyl group attached to a pyridazinone ring. The presence of halophenoxyacetic acid moieties contributes to its binding characteristics.

Data

The molecular formula for IDD388 is C₁₄H₁₃ClF₄N₂O₃S, and it has a molecular weight of approximately 396.68 g/mol. Crystallographic studies have provided insights into its three-dimensional conformation, revealing key interactions with the active site of aldose reductase .

Chemical Reactions Analysis

Reactions

IDD388 primarily undergoes reversible binding with aldose reductase, where it competes with glucose for the active site. The binding process is characterized by significant enthalpic contributions, indicating strong interactions between the inhibitor and enzyme.

Technical Details

Kinetic studies have shown that IDD388 exhibits competitive inhibition, with a calculated inhibition constant that reflects its potency relative to other known inhibitors. The reaction dynamics can be studied using techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities .

Mechanism of Action

Process

The mechanism by which IDD388 inhibits aldose reductase involves several steps:

  1. Binding: IDD388 binds to the active site of aldose reductase, preventing substrate access.
  2. Conformational Change: The binding induces conformational changes in the enzyme that stabilize the inhibitor-enzyme complex.
  3. Inhibition: This results in a decrease in the conversion of glucose to sorbitol, thereby mitigating complications associated with hyperglycemia.

Data

Studies have demonstrated that IDD388's binding is influenced by both steric and electronic factors, which can be quantitatively assessed through molecular dynamics simulations .

Physical and Chemical Properties Analysis

Physical Properties

IDD388 is typically presented as a solid compound with high solubility in organic solvents. Its melting point and solubility characteristics are essential for formulation in pharmaceutical applications.

Chemical Properties

The compound exhibits stability under physiological conditions but may undergo hydrolysis in extreme pH environments. Its chemical reactivity is primarily governed by the functional groups present, which facilitate interactions with biological targets.

Relevant Data or Analyses

Spectroscopic analyses (e.g., infrared spectroscopy) confirm the presence of functional groups critical for biological activity, while thermal analysis provides insights into its stability profile under various conditions .

Applications

Scientific Uses

IDD388 serves as a valuable tool in pharmacological research aimed at elucidating the role of aldose reductase in diabetes and related disorders. Its application extends to:

  • Drug Development: As a lead compound for developing new inhibitors targeting aldose reductase.
  • Biochemical Studies: To investigate enzyme kinetics and mechanisms involved in carbohydrate metabolism.
  • Therapeutic Research: Exploring its potential use in treating diabetic complications by modulating sorbitol levels.
IDD388: Molecular Mechanisms of Enzyme Inhibition

Competitive Inhibition of Aldose Reductase (ALR2) via Anion-Binding Pocket Occupation [2] [10]

IDD388 functions as a competitive inhibitor of ALR2, binding directly to the enzyme’s catalytic site with high affinity (IC₅₀ = 30–400 nM) [2]. Its inhibition mechanism centers on occupying the anion-binding pocket (ABP), a conserved region critical for substrate recognition in AKR enzymes. Key interactions include:

  • Salt bridge formation between IDD388’s carboxylic acid group and residues His110 and Tyr48 of ALR2.
  • Hydrogen bonding involving the phenoxyacetamide linker with Trp111 and Trp79.
  • Halogen-mediated contacts where the bromine atom engages in hydrophobic interactions with Leu300 [2] [10].

High-resolution crystallography (PDB: 3LZ3) confirms IDD388 displaces natural substrates like glucose by sterically blocking the ABP. This occupation increases the enzyme’s apparent Kₘ for substrates without altering Vₘₐₓ, consistent with classical competitive inhibition [2] [5]. NADP⁺ cofactor remains bound during inhibition, stabilizing the IDD388-ALR2 complex through van der Waals contacts [2].

Table 1: Key Binding Interactions of IDD388 with ALR2 (PDB 3LZ3) [2]

IDD388 Functional GroupALR2 ResidueInteraction TypeDistance (Å)
Carboxylic acid oxygenHis110Salt bridge2.7
Carboxylic acid oxygenTyr48Salt bridge3.1
Phenoxy ether oxygenTrp111Hydrogen bond2.9
Bromine atomLeu300Hydrophobic contact3.8
Chlorine atomPhe122π-Halogen interaction3.5

Conformational Modulation of AKR1B10 Through π-π Stacking Interactions [7] [10]

While IDD388 inhibits ALR2, it exerts distinct effects on AKR1B10—an enzyme overexpressed in cancers. Here, IDD388 induces conformational rearrangement via π-π stacking between its benzene ring and Trp112 (AKR1B10 numbering). This interaction:

  • Forces Trp112 to adopt a gauche conformation, enlarging the specificity pocket.
  • Enables deep penetration of the 4-bromo-2-fluorobenzyl group into a hydrophobic subpocket lined by Phe123 and Phe310 [7].

Crystallographic data (PDB: 5LIU) reveals IDD388’s binding reduces AKR1B10 flexibility, locking Loop A (residues 125–136) into a closed conformation. This contrasts with ALR2, where Loop B (residues 298–304) dominates inhibitor interactions. Thermodynamic analyses indicate π-stacking contributes significantly to binding enthalpy (ΔG = −29.3 kJ/mol), offsetting entropic penalties from loop rigidification [7] [10].

Table 2: Structural Effects of IDD388 on AKR1B10 vs. ALR2 [7] [8]

ParameterAKR1B10-IDD388 (5LIU)ALR2-IDD388 (3LZ3)
Key π-π InteractionBenzene ring ↔ Trp112Absent (Trp111 sterically hindered)
Loop Conformational ShiftLoop A closedLoop B partially disordered
Halogen Bonding PartnerPhe123 (ortho-bromine)Leu300 (meta-bromine)
ΔG (kJ/mol)−46.7−29.3

Structural Determinants of Selectivity Between AKR1B10 and ALR2

Role of Halogen Substituents in Steric Hindrance and Binding Affinity [3] [7] [10]

IDD388’s halogen atoms (bromine, chlorine, fluorine) govern selectivity between AKR1B10 and ALR2:

  • Ortho-bromine in the 4-bromo-2-fluorobenzyl group prevents deep insertion into ALR2’s specificity pocket due to steric clash with Trp111. In AKR1B10, smaller residues (Phe122, Phe123) accommodate this moiety, enabling halogen-π interactions.
  • Meta-chlorine on the phenoxy ring fits a hydrophobic niche in ALR2 (Phe122) but faces solvent exposure in AKR1B10, reducing affinity.
  • Quantum mechanical calculations confirm bromine contributes −4.4 kcal/mol to AKR1B10 binding via halogen bonding, versus −1.2 kcal/mol in ALR2 [7].

Selectivity is further modulated by desolvation penalties: IDD388’s polyhalogenated structure incurs higher solvation energy. AKR1B10’s more hydrophobic active site reduces this penalty, enhancing relative binding by 15-fold compared to ALR2 [7] [10].

Loop A Dynamics in AKR1B10-Specific Target Engagement [7] [10]

Loop A (residues 125–136) in AKR1B10 exhibits pronounced flexibility, enabling induced-fit binding:

  • IDD388 binding triggers a 7-Å shift in Loop A, creating a new subpocket that accommodates the inhibitor’s chlorophenoxy group.
  • Residue Val130 moves inward, forming van der Waals contacts inaccessible in ALR2, where the equivalent residue (Leu300) is rigid [7].

In ALR2, Loop B (analogous to Loop A) remains rigid due to hydrogen bonding between Leu300 and NADP⁺. Mutagenesis studies confirm replacing AKR1B10 Loop A with ALR2 sequences abolishes IDD388’s high-affinity binding, underscoring its role in conferring selectivity [10].

Table 3: Selectivity Determinants of IDD388 for AKR1B10 vs. ALR2 [7] [10]

Structural FeatureEffect on AKR1B10Effect on ALR2Selectivity Consequence
Trp112 (AKR1B10)/Trp111 (ALR2)π-Stacking with inhibitorSteric clash with ortho-bromine10-fold higher AKR1B10 affinity
Loop A FlexibilityHigh (induced-fit pocket formation)Low (rigid architecture)Enhanced AKR1B10 inhibition
Active Site HydrationLow (hydrophobic)High (polar residues)Favorable AKR1B10 desolvation
Specificity Pocket SizeLarger (Phe123 side-chain rotation)Smaller (Trp111 obstruction)Accommodates bulkier inhibitors

Properties

CAS Number

314297-26-2

Product Name

IDD388

IUPAC Name

2-[2-[(4-bromo-2-fluorophenyl)methylcarbamoyl]-5-chlorophenoxy]acetic acid

Molecular Formula

C16H12BrClFNO4

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C16H12BrClFNO4/c17-10-2-1-9(13(19)5-10)7-20-16(23)12-4-3-11(18)6-14(12)24-8-15(21)22/h1-6H,7-8H2,(H,20,23)(H,21,22)

InChI Key

ZLIGBZRXAQNUFO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F

Solubility

Soluble in DMSO

Synonyms

IDD388; IDD 388; IDD-388

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.